(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
The compound (2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple functional groups, including amides, phenyl groups, and a tetrazabicyclo structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:
Formation of the tetrazabicyclo structure: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the phenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of amide bonds: This can be done using coupling reagents such as carbodiimides or using peptide coupling methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of automated peptide synthesizers: For the efficient formation of amide bonds.
Optimization of reaction conditions: Such as temperature, solvent, and pH to ensure high yield and selectivity.
Purification techniques: Including chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, the compound may be used to study the interactions of complex organic molecules with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid: A similar compound with slight variations in the substituents or functional groups.
This compound: Another similar compound with different stereochemistry or ring structures.
Uniqueness
The uniqueness of the compound lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. The tetrazabicyclo structure, in particular, is a rare and highly interesting feature that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C57H57N5O8 |
---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C57H57N5O8/c63-51-37-45(33-39-15-7-2-8-16-39)54(66)61-49(56(68)62-50(57(69)70)36-40-17-9-3-10-18-40)35-42-23-28-46(29-24-42)58-52(64)31-32-53(65)59-47(30-25-38-13-5-1-6-14-38)55(67)60-48(51)34-41-21-26-44(27-22-41)43-19-11-4-12-20-43/h1-24,26-29,45,47-50H,25,30-37H2,(H,58,64)(H,59,65)(H,60,67)(H,61,66)(H,62,68)(H,69,70)/t45-,47+,48-,49-,50-/m0/s1 |
InChI Key |
JHXFNLYGANBVMO-FFPPGCLWSA-N |
Isomeric SMILES |
C1CC(=O)NC2=CC=C(C[C@H](NC(=O)[C@H](CC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)C=C2 |
Canonical SMILES |
C1CC(=O)NC2=CC=C(CC(NC(=O)C(CC(=O)C(NC(=O)C(NC1=O)CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5)CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)O)C=C2 |
Origin of Product |
United States |
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